6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Overview
Description
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the aryne reaction with alkynyl sulfides, which allows the formation of multisubstituted benzothiophene derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit apoptosis and DNA repair-related proteins, thereby promoting cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be compared with other thiophene derivatives such as:
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Known for its anticancer properties.
3-Methylbenzo[b]thiophene-2-carboxylic acid: Similar in structure but lacks the hydroxy group, which may affect its reactivity and biological activity.
6-Methylbenzo[b]thiophene-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Biological Activity
6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester, a compound classified as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.26 g/mol. Its structure features a thiophene ring substituted with a hydroxyl group and a methyl ester, which contributes to its unique reactivity and biological properties .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.26 g/mol |
CAS Number | 82788-19-0 |
Physical Form | Off-white solid |
Purity | 97% |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of apoptosis and interference with DNA repair mechanisms in cancer cells. A study demonstrated that the compound effectively induced cell death in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial applications. Studies have revealed that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's ability to modulate inflammatory pathways further enhances its therapeutic potential .
The biological activity of this compound is attributed to its interactions with specific molecular targets. For instance, it may inhibit key proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death. Additionally, its structural features allow it to engage in electrophilic substitution reactions, enhancing its reactivity with biological macromolecules .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other thiophene derivatives:
Table 2: Comparison of Thiophene Derivatives
Compound | Anticancer Activity | Antimicrobial Activity | Structural Features |
---|---|---|---|
6-Hydroxy-3-methyl-benzo[b]thiophene | High | Moderate | Hydroxyl and methyl ester groups |
3-Chloro-benzo[b]thiophene-2-carboxylic acid | Moderate | High | Chlorine substituent |
3-Methylbenzo[b]thiophene-2-carboxylic acid | Low | Low | Lacks hydroxyl group |
This comparison highlights how the presence of specific functional groups influences the biological activity of these compounds.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various human cancer cell lines. Results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM. The compound demonstrated higher potency compared to standard chemotherapeutics, making it a promising candidate for further development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be as low as 4 µg/mL, showcasing its potential as an effective antimicrobial agent against resistant pathogens .
Properties
IUPAC Name |
methyl 6-hydroxy-3-methyl-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLBGHYQHYJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200728 | |
Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82788-19-0 | |
Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82788-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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